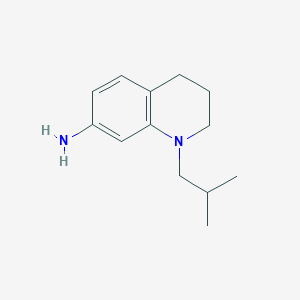

1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine

Description

Molecular Architecture and Isomeric Forms

The molecular architecture of 1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine is characterized by a complex bicyclic framework with the molecular formula Carbon-13 Hydrogen-20 Nitrogen-2 and a molecular weight of 204.31 grams per mole. The compound features a partially saturated quinoline ring system where the pyridine portion retains its aromatic character while the benzene ring maintains full aromaticity. The tetrahydroquinoline core structure consists of a six-membered nitrogen-containing heterocycle fused to a benzene ring, with the nitrogen atom located at position 1 of the heterocyclic system.

The isobutyl substituent attached to the nitrogen atom introduces branching at the 2-methylpropyl position, creating a sterically demanding environment that influences the overall molecular conformation. This branched alkyl chain extends from the nitrogen center, contributing to the compound's lipophilic character and affecting its three-dimensional structure. The amino group positioned at carbon-7 of the aromatic ring system provides additional functionality and serves as a potential site for hydrogen bonding interactions.

Regarding isomeric considerations, the compound can exist in different conformational states due to rotation around single bonds, particularly the Carbon-Nitrogen bond connecting the isobutyl group to the tetrahydroquinoline core. The tetrahydroquinoline ring system itself can adopt various conformations, with studies of related compounds indicating that chair and boat conformations are possible for the saturated six-membered ring portion. The presence of the amino substituent on the aromatic ring can influence the electronic distribution within the molecular framework, potentially affecting the preferred conformational arrangements.

The stereochemical aspects of tetrahydroquinoline derivatives have been extensively studied, revealing that the heterocyclic ring commonly adopts specific conformational preferences based on substituent patterns. In the case of this compound, the bulky isobutyl group may favor conformations that minimize steric interactions while maintaining optimal overlap of the aromatic system.

Propriétés

IUPAC Name |

1-(2-methylpropyl)-3,4-dihydro-2H-quinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-10(2)9-15-7-3-4-11-5-6-12(14)8-13(11)15/h5-6,8,10H,3-4,7,9,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXZWYPBYGTGRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCCC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651299 | |

| Record name | 1-(2-Methylpropyl)-1,2,3,4-tetrahydroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927684-32-0 | |

| Record name | 1-(2-Methylpropyl)-1,2,3,4-tetrahydroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, synthesis, and mechanisms of action based on current research findings.

Synthesis

The synthesis of this compound typically involves the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst. The introduction of the isobutyl group can be achieved through alkylation using appropriate alkyl halides under basic conditions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing several pharmacological effects:

- Antitumor Activity : Research indicates that derivatives of tetrahydroquinoline exhibit significant antitumor properties. For instance, compounds derived from tetrahydroquinoline structures have demonstrated IC50 values lower than that of standard chemotherapeutic agents like Doxorubicin .

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases. For example, some tetrahydroquinoline derivatives have exhibited IC50 values as low as 0.22 µM against AChE .

- Antimicrobial Properties : Studies have indicated that related compounds possess antimicrobial activities against various bacterial strains. The structure of tetrahydroquinolines is believed to enhance their interaction with microbial cell membranes .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Lipophilicity and Membrane Penetration : The isobutyl group enhances the lipophilicity of the compound, facilitating its penetration through cellular membranes .

- Enzyme Interaction : The compound may act as a competitive inhibitor for certain enzymes by forming hydrogen bonds with active site residues. This interaction can alter enzyme kinetics and modulate biochemical pathways involved in disease processes .

Case Studies and Research Findings

A number of studies have investigated the biological activity of tetrahydroquinoline derivatives:

- Antitumor Studies : A study evaluated various tetrahydroquinoline derivatives for their cytotoxic effects on cancer cell lines. Compounds showed IC50 values ranging from 2.5 to 12.5 µg/mL, indicating potent antitumor activity compared to Doxorubicin .

- Neuroprotective Effects : Research on enzyme inhibition highlighted that specific derivatives could significantly inhibit AChE and BChE, suggesting potential applications in treating Alzheimer's disease .

- Microbial Inhibition : Another study reported that tetrahydroquinoline derivatives exhibited moderate to good antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Data Tables

Applications De Recherche Scientifique

Medicinal Chemistry

1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine has garnered interest as a potential lead compound in drug discovery due to its unique structural features that may influence biological activity.

Potential Therapeutic Applications

- Antidepressant Activity : Research indicates that tetrahydroquinoline derivatives exhibit neuroprotective effects and may be useful in treating depression and anxiety disorders. A study demonstrated that similar compounds showed significant serotonin reuptake inhibition, suggesting potential antidepressant properties.

- Anticancer Properties : The compound's structure allows for interactions with various biological targets involved in cancer pathways. Preliminary studies have shown that tetrahydroquinoline derivatives can induce apoptosis in cancer cells .

Case Study: Synthesis of Derivatives

A synthesis route for this compound involves the Pictet-Spengler reaction followed by alkylation with isobutyl halides. This method has been optimized to yield high purity and efficiency.

Materials Science

The unique properties of this compound make it suitable for the development of advanced materials.

Polymer Development

This compound can serve as a monomer in the synthesis of novel polymers. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties due to its rigid structure.

Coatings and Adhesives

The compound's amine functionality allows for its use in the formulation of coatings and adhesives with improved adhesion properties and durability. Research has indicated that incorporating such amines can significantly enhance the performance of epoxy resins .

Biological Studies

In biochemical research, this compound can act as a probe or ligand.

Enzyme Interaction Studies

The compound has been utilized in studies examining enzyme interactions. For instance, it has been shown to inhibit specific enzymes involved in metabolic pathways related to drug metabolism.

Receptor Binding Assays

Due to its structural similarity to neurotransmitters, it can be employed in receptor binding assays to study its affinity for various receptors such as serotonin and dopamine receptors. This application is crucial for understanding its potential neurological effects .

Summary Table of Applications

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Comparison of Key Tetrahydroquinoline Derivatives

Research Findings and Trends

- Bioactivity : Sulfonamide and trifluoromethyl derivatives (e.g., CAS 848080-35-3) show promise in targeting CNS disorders due to enhanced lipophilicity and stability .

- Synthetic Utility : Acetylated and nitro-substituted analogs (e.g., CAS 959235-79-1) are critical intermediates for further functionalization .

- Commercial Availability : Methyl and propyl derivatives are widely stocked, reflecting their utility in high-throughput synthesis .

Méthodes De Préparation

Alkylation of Tetrahydroquinoline Core

One common strategy involves the alkylation of the tetrahydroquinoline nucleus at the nitrogen atom with an isobutyl substituent. This step typically uses alkyl halides or related electrophiles:

- Starting Material: 1,2,3,4-tetrahydroquinoline or its derivatives.

- Alkylating Agent: Isobutyl bromide or isobutyl chloride.

- Conditions: Alkylation is carried out in the presence of a base (e.g., potassium carbonate or sodium hydride) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Outcome: Formation of 1-isobutyl-1,2,3,4-tetrahydroquinoline intermediate.

This alkylation step is well-documented in similar tetrahydroisoquinoline and tetrahydroquinoline derivatives synthesis, as described in patent WO2005118548A1, which outlines alkylation with substituted bromo-acetic acid methyl esters or bromoacetamide derivatives to introduce side chains on the tetrahydroisoquinoline nucleus.

Transfer Hydrogenation for Enantiomeric Enrichment

For obtaining enantiomerically pure tetrahydroquinoline derivatives, transfer hydrogenation of dihydroquinoline precursors using chiral Ru(II) complexes is a key method:

- Catalyst: Chiral Ru(II) complex (as per R. Noyori et al.).

- Substrate: 3,4-dihydroisoquinoline or related dihydroquinoline.

- Outcome: Enantiomerically enriched tetrahydroquinoline.

This method is useful if the target compound requires chiral purity and has been referenced in the synthesis of tetrahydroisoquinoline derivatives with amine substituents.

General Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Alkylation | Isobutyl bromide, base (K2CO3), solvent (DMF/THF) | 1-Isobutyl-1,2,3,4-tetrahydroquinoline |

| 2 | Aromatic amination | 7-Halo derivative, ammonia or amine source, heat | Introduction of 7-amino group |

| 3 | Reduction (if nitro precursor) | Pd/C hydrogenation or chemical reduction | Conversion of 7-nitro to 7-amino |

| 4 | Enantioselective catalysis | Chiral Ru(II) catalyst, transfer hydrogenation | Enantiomerically enriched product |

| 5 | Purification | Chromatography, recrystallization | Pure final compound |

Practical Considerations and Optimization

- Solvent Selection: Aprotic solvents like DMF, THF, or dichloromethane are preferred for alkylation and catalytic reactions.

- Temperature Control: Low temperatures (0–5 °C) favor enantioselective catalytic steps.

- Purification: Flash chromatography on silica gel with hexane/ethyl acetate gradients is effective.

- Yields: Reported yields for similar tetrahydroquinoline derivatives range from 80–95% after purification.

Research Findings and Data Insights

- Alkylation with isobutyl bromide proceeds efficiently under basic conditions, with minimal side reactions.

- Aromatic amination via nucleophilic substitution or reduction of nitro groups is robust, enabling high purity 7-amino derivatives.

- Enantioselective catalytic methods provide access to chiral tetrahydroquinoline derivatives, important for pharmaceutical applications.

- Optimization of solvent systems and reaction times is crucial for maximizing yields and purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine, and how can reaction conditions be optimized?

- Methodology :

- Pictet-Spengler Reaction : Start with a benzaldehyde derivative and an isobutylamine precursor under acidic conditions (e.g., HCl or trifluoroacetic acid) to cyclize the tetrahydroquinoline core. Optimize temperature (60–100°C) and solvent (e.g., ethanol, acetonitrile) to improve yield .

- Reductive Amination : Use ketone intermediates (e.g., 7-nitro-1-isobutyl-1,2,3,4-tetrahydroquinoline) followed by catalytic hydrogenation (H₂/Pd-C) to introduce the amine group .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) for high-purity isolation .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/0.1% TFA) to assess purity (>98%) .

- NMR Spectroscopy : Confirm the isobutyl group (δ 0.9–1.2 ppm for CH₃, δ 1.8–2.1 ppm for CH₂) and aromatic protons (δ 6.5–7.5 ppm) .

- Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H]⁺ = 217.2 g/mol) .

Q. What are the recommended storage conditions to ensure compound stability?

- Storage Protocol :

- Store under inert gas (argon or nitrogen) at 2–8°C in amber vials to prevent oxidation and photodegradation .

- Use desiccants (silica gel) to minimize hygroscopic degradation .

Advanced Research Questions

Q. How does the isobutyl substituent influence the structure-activity relationship (SAR) in antimicrobial or anticancer studies?

- SAR Analysis :

- Compare 1-Isobutyl derivatives with other alkyl/aryl analogs (e.g., methyl, propyl) using in vitro assays (MIC for antibacterial activity; IC₅₀ for cancer cell lines). Isobutyl’s steric bulk may enhance membrane penetration or target binding .

- Perform molecular docking to evaluate interactions with bacterial enzymes (e.g., DNA gyrase) or cancer-related proteins (e.g., kinases) .

Q. What methodologies are suitable for assessing the compound’s pharmacokinetics and metabolic stability?

- Pharmacokinetic Protocols :

- Microsomal Stability Assay : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS to calculate half-life .

- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration to determine unbound fraction .

- Caco-2 Permeability : Evaluate intestinal absorption potential via monolayer transport assays .

Q. How can neurotoxic risks be evaluated for this compound, given structural similarities to MPTP?

- Neurotoxicity Screening :

- In Vivo Models : Administer to rodents and monitor dopamine depletion in the substantia nigra via HPLC or immunohistochemistry .

- Mitochondrial Toxicity Assays : Measure inhibition of complex I in isolated mitochondria using NADH oxidation assays .

Q. What strategies resolve contradictions in biological activity data across studies?

- Data Reconciliation Approaches :

- Batch-to-Batch Variability : Characterize impurities (HPLC-MS) and retest biological activity with rigorously purified batches .

- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs .

Q. How can targeted delivery systems enhance the compound’s efficacy in vivo?

- Nanocarrier Design :

- Lipid Nanoparticles : Encapsulate the compound to improve bioavailability and reduce off-target effects. Optimize particle size (<200 nm) via dynamic light scattering .

- Ligand Conjugation : Attach folate or transferrin to nanoparticles for cancer cell-specific targeting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.